molecular formula C9H14BrN3 B13061995 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13061995
M. Wt: 244.13 g/mol
InChI Key: IYHAHEKAOXGFIL-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a 1-methylcyclobutylmethyl group at position 1, and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the 1-methylcyclobutylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-[(1-methylcyclopropyl)methyl]-1H-pyrazol-3-amine
  • 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
  • 4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine

Uniqueness

4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 1-methylcyclobutylmethyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3/c1-9(3-2-4-9)6-13-5-7(10)8(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12)

InChI Key

IYHAHEKAOXGFIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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